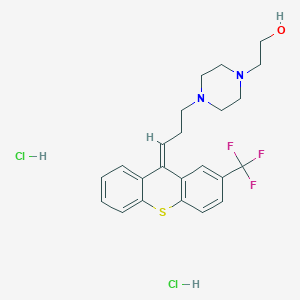
Flupentixol dihydrochloride
Vue d'ensemble
Description
Emergil, également connu sous le nom de chlorhydrate de cis-(Z)-Flupentixol, est un antagoniste des récepteurs de la dopamine. Il est principalement utilisé comme agent neuroleptique, ce qui signifie qu'il est utilisé dans le traitement de troubles psychiatriques tels que la schizophrénie. Le composé est connu pour sa capacité à moduler les récepteurs de la dopamine, qui jouent un rôle crucial dans les centres de récompense et de plaisir du cerveau .
Applications De Recherche Scientifique
Emergil has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of dopamine receptor antagonists.
Biology: Researchers use Emergil to study the effects of dopamine modulation on neuronal activity.
Medicine: It is employed in clinical trials to evaluate its efficacy in treating psychiatric disorders.
Industry: Emergil is used in the development of new neuroleptic drugs.
Mécanisme D'action
Target of Action
Flupentixol dihydrochloride primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.
Mode of Action
This compound acts as an antagonist at both D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, a neurotransmitter that affects thoughts and mood . The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer .
Biochemical Pathways
This compound affects the dopaminergic pathways in the brain by blocking D1 and D2 receptors . This blockade can alter the balance of neurotransmitters in the brain, potentially reducing symptoms of schizophrenia and depression . Additionally, flupentixol has been found to inhibit the PI3K/AKT pathway , which is often hyperactivated in some cancers .
Pharmacokinetics
After oral administration, flupentixol has a bioavailability of 40-55% . It is 99% bound to plasma proteins . Flupentixol is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The mean systemic clearance is about 0.29 L/min . The elimination half-life is approximately 35 hours , and renal excretion is negligible .
Result of Action
The antagonism of D1 and D2 receptors by this compound can help manage symptoms of schizophrenia and depression . In addition, the inhibition of the PI3K/AKT pathway by flupentixol shows anti-proliferative activity to cancer cells and induces apoptosis .
Analyse Biochimique
Biochemical Properties
Flupentixol dihydrochloride is an antagonist of both D1 and D2 dopamine receptors . It shows anti-proliferative activity to cancer cells and induces apoptosis . Its antidepressant effects at lower doses may be mediated by functional selectivity and/or preferentially binding to D2 autoreceptors at low doses, resulting in increased postsynaptic activation via higher dopamine levels .
Cellular Effects
This compound has shown excellent inhibitory effects in various non-small cell lung cancer (NSCLC) cell lines . It exhibits a stronger anticancer effect on A549 and H661 cell lines in a dose- and time-dependent manner . In clinical trials, flupentixol was associated with the risk of cardiovascular disease, cerebrovascular adverse events, stroke, and venous thromboembolism .
Molecular Mechanism
The molecular mechanism of this compound is predominantly a function of D2 antagonism . It exists in two geometric isomers, the trans(E) and pharmacologically active cis(Z) forms . Flupentixol decanoate, one of the active ingredients found in injectable drug formulations, is produced by esterification of cis(Z)‐flupentixol with decanoic acid .
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of this compound show that the mean systemic clearance is about 0.29 L/min . The apparent volume of distribution is about 14.1 L/kg . Following administration, the highest levels of flupentixol are found in the lungs, liver, and spleen .
Dosage Effects in Animal Models
Flupentixol’s demonstrated ability to raise dopamine levels in mice and flies lends credibility to the supposition of autoreceptor bias
Metabolic Pathways
This compound is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to flupentixol .
Transport and Distribution
Following oral administration, this compound is 99% bound to plasma proteins . The highest levels of flupentixol are found in the lungs, liver, and spleen . Lower concentrations of the drug are found in the blood and brain .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'Emergil implique plusieurs étapes, à partir de la structure chimique de base du thioxanthèneLe produit final est obtenu en faisant réagir l'intermédiaire avec de l'acide chlorhydrique pour former le sel de dihydrochlorure .
Méthodes de production industrielle : Dans les milieux industriels, la production d'Emergil est réalisée dans de grands réacteurs où les conditions réactionnelles telles que la température, la pression et le pH sont méticuleusement contrôlées. La pureté du produit final est assurée par diverses techniques de purification, notamment la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Emergil subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle pipérazine ou du noyau thioxanthène.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui conservent la structure de base d'Emergil, mais avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
Emergil a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs de la dopamine.
Biologie : Les chercheurs utilisent Emergil pour étudier les effets de la modulation de la dopamine sur l'activité neuronale.
Médecine : Il est utilisé dans les essais cliniques pour évaluer son efficacité dans le traitement des troubles psychiatriques.
Industrie : Emergil est utilisé dans le développement de nouveaux médicaments neuroleptiques.
5. Mécanisme d'action
Emergil exerce ses effets en se liant aux récepteurs de la dopamine dans le cerveau, en particulier les récepteurs D2. Cette liaison inhibe l'action de la dopamine, un neurotransmetteur impliqué dans la régulation de l'humeur, la récompense et le plaisir. En modulant l'activité de la dopamine, Emergil contribue à soulager les symptômes des troubles psychiatriques tels que la schizophrénie. Les cibles moléculaires comprennent les récepteurs de la dopamine, et les voies impliquées sont principalement celles liées à la signalisation de la dopamine .
Composés similaires :
Flupentixol : Un autre antagoniste des récepteurs de la dopamine aux propriétés similaires.
Halopéridol : Un agent neuroleptique largement utilisé avec une structure chimique différente, mais des effets thérapeutiques similaires.
Chlorpromazine : Un médicament antipsychotique plus ancien avec un spectre d'activité plus large.
Unicité : Emergil est unique en termes d'affinité de liaison spécifique aux récepteurs de la dopamine et de sa capacité à moduler l'activité de la dopamine sans provoquer d'effets secondaires importants. Cela en fait un composé précieux dans le traitement des troubles psychiatriques .
Comparaison Avec Des Composés Similaires
Flupentixol: Another dopamine receptor antagonist with similar properties.
Haloperidol: A widely used neuroleptic agent with a different chemical structure but similar therapeutic effects.
Chlorpromazine: An older antipsychotic drug with a broader spectrum of activity.
Uniqueness: Emergil is unique in its specific binding affinity for dopamine receptors and its ability to modulate dopamine activity without causing significant side effects. This makes it a valuable compound in the treatment of psychiatric disorders .
Propriétés
Key on ui mechanism of action |
The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. |
|---|---|
Numéro CAS |
51529-01-2 |
Formule moléculaire |
C23H25F3N2OS |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5- |
Clé InChI |
NJMYODHXAKYRHW-DVZOWYKESA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
SMILES isomérique |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
SMILES canonique |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Apparence |
Assay:≥95%A crystalline solid |
melting_point |
233-234 |
Key on ui other cas no. |
51529-01-2 2413-38-9 |
Pictogrammes |
Irritant |
Solubilité |
60.1 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Hydrochloride; α-Flupenthixol Hydrochloride; cis-Flupentixol Hydrochloride; Emergil; Fluanxol; Siplarol; Metamin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


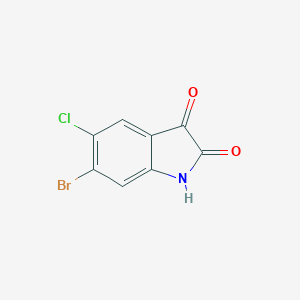
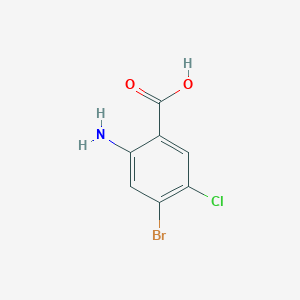
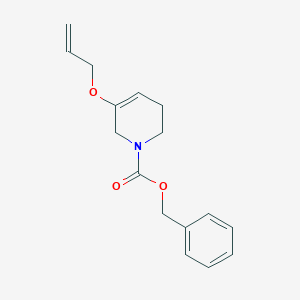
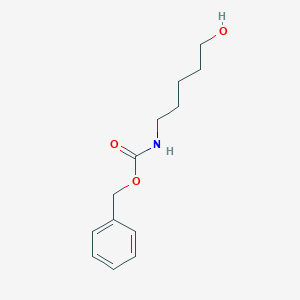
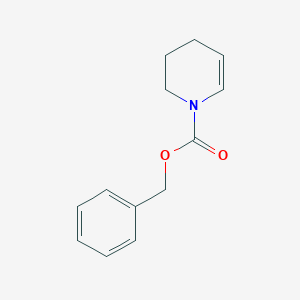
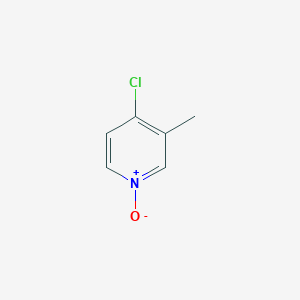
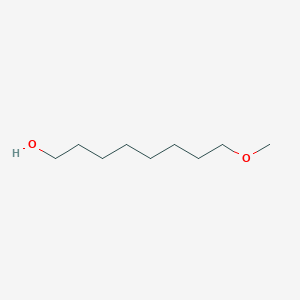
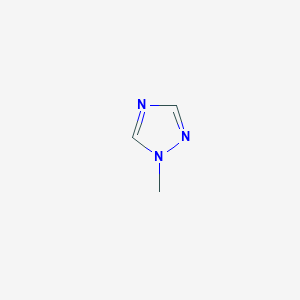
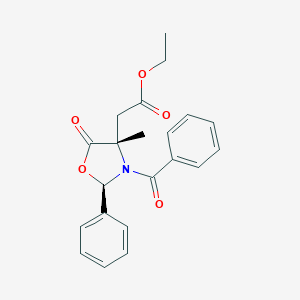
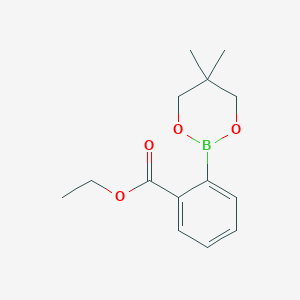
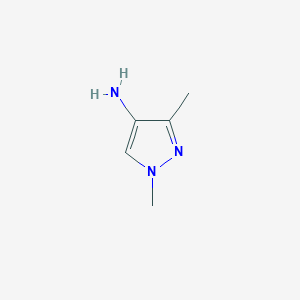
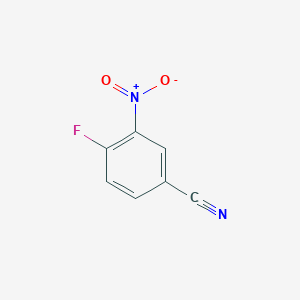
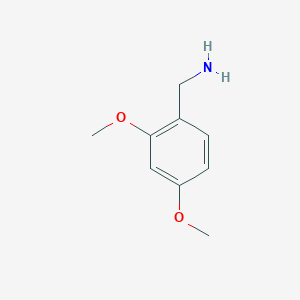
![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)
